Boiling Point Differentiation from Regioisomeric Analog (5-Amino vs 2-Amino Substitution)
The target compound 5-amino-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol exhibits a predicted boiling point of 463.0±55.0 °C, which is 5.9 °C higher than its regioisomer 2-amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol (CAS 1248496-37-8) at 457.1±55.0 °C, as predicted using the same computational methodology . Both isomers share identical molecular formula (C₁₀H₁₂N₄O), molecular weight (204.23), and predicted density (1.36±0.1 g/cm³), isolating the boiling point difference to the positional change of the amino group on the phenol ring. This 1.3% higher boiling point for the 5-amino isomer reflects altered intermolecular hydrogen bonding arising from the meta relationship between the amino and hydroxyl groups versus the ortho arrangement in the regioisomer.
| Evidence Dimension | Predicted boiling point at standard pressure |
|---|---|
| Target Compound Data | 463.0±55.0 °C |
| Comparator Or Baseline | 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol (CAS 1248496-37-8): 457.1±55.0 °C |
| Quantified Difference | Δ = +5.9 °C (1.3% higher for target compound) |
| Conditions | Predicted values from ACD/Labs or analogous computational method, reported by ChemSrc; values are computationally derived, not experimentally measured |
Why This Matters
The higher boiling point of the 5-amino regioisomer indicates stronger intermolecular interactions, which may translate to different crystallization behavior, sublimation characteristics, and thermal stability during storage and experimental use—directly impacting reproducibility in thermal analysis and solid-state handling.
